molecular formula C10H12N2O4 B11464229 N-[2-(3-nitrophenoxy)ethyl]acetamide

N-[2-(3-nitrophenoxy)ethyl]acetamide

Cat. No.: B11464229
M. Wt: 224.21 g/mol
InChI Key: KPNPONBPEXPJNM-UHFFFAOYSA-N
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Description

N-[2-(3-Nitrophenoxy)ethyl]acetamide is a phenoxy acetamide derivative characterized by a nitro group (-NO₂) at the 3-position of the phenoxy ring, connected via an ethyl linker to an acetamide group. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-[2-(3-nitrophenoxy)ethyl]acetamide

InChI

InChI=1S/C10H12N2O4/c1-8(13)11-5-6-16-10-4-2-3-9(7-10)12(14)15/h2-4,7H,5-6H2,1H3,(H,11,13)

InChI Key

KPNPONBPEXPJNM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCOC1=CC=CC(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-nitrophenoxy)ethyl]acetamide typically involves the reaction of 3-nitrophenol with ethylene oxide to form 2-(3-nitrophenoxy)ethanol. This intermediate is then reacted with acetic anhydride in the presence of a base, such as pyridine, to yield this compound. The reaction conditions generally include moderate temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-[2-(3-nitrophenoxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethyl chain can undergo nucleophilic substitution reactions, where the nitrophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines.

Major Products Formed:

    Oxidation: Amino derivatives.

    Reduction: Nitroso or hydroxylamine derivatives.

    Substitution: Various substituted ethyl derivatives.

Scientific Research Applications

Chemistry: N-[2-(3-nitrophenoxy)ethyl]acetamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its nitrophenoxy group can be tagged with fluorescent markers, enabling visualization of biological processes.

Medicine: this compound has potential applications in drug development. Its structure can be modified to create analogs with therapeutic properties, such as anti-inflammatory or antimicrobial activities.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which N-[2-(3-nitrophenoxy)ethyl]acetamide exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethyl chain and acetamide group contribute to the compound’s overall stability and solubility, enhancing its bioavailability and efficacy.

Comparison with Similar Compounds

Substituent Effects on Phenoxy Acetamides

The phenoxy acetamide scaffold is versatile, with substituents on the phenyl ring significantly altering physicochemical and biological properties. Below is a comparison of key analogs:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties/Activities Evidence Source
N-[2-(3-Nitrophenoxy)ethyl]acetamide 3-NO₂ on phenoxy 224.21 High polarity, potential antimicrobial
N-(3-Nitrophenyl)acetamide 3-NO₂ directly on phenyl 180.16 Temperature-dependent stability
UCM765 (MT2 ligand) 3-OCH₃, phenylamino 284.34 MT2 receptor partial agonist
UCM924 (MT2 ligand) 3-Br, 4-F on phenylamino 345.21 Improved metabolic stability
N-(2-(1H-Indol-3-yl)ethyl)acetamide Indole moiety 202.25 Antagonizes Ralstonia solanacearum
2-(3,5-Dimethylphenoxy)-N-[3-(5-ethylbenzoxazolyl)phenyl]acetamide 3,5-CH₃, benzoxazole 408.47 Supplier-listed (no explicit activity)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound increases polarity and may reduce metabolic stability compared to methoxy (UCM765) or halogenated (UCM924) analogs, which balance lipophilicity and receptor binding .
  • Biological Activity : Indole-containing analogs (e.g., N-(2-(1H-indol-3-yl)ethyl)acetamide) exhibit antimicrobial activity, suggesting that the nitro group in the target compound could similarly influence microbial targets .

Physicochemical Properties

  • Solubility: Nitro groups enhance water solubility compared to hydrophobic substituents like isopropyl () or biphenyl (). However, extended ethoxy chains (e.g., N-(3-{2-[2-(4-acetamidophenoxy)ethoxy]ethoxy}phenyl)acetamide) may further improve solubility .
  • Stability : The nitro group’s electron-withdrawing nature could reduce hydrolytic stability relative to acetylated () or methoxy-substituted () analogs.

Pharmacological Potential

While direct data for this compound is sparse, related compounds provide clues:

  • Melatonergic Ligands () : UCM765 and UCM924 demonstrate that substituent choice (e.g., halogens, methoxy) fine-tunes receptor affinity and metabolic stability. The nitro group’s strong electronic effects may limit bioavailability but enhance target binding in specific contexts.
  • Antimicrobial Activity () : N-(2-(1H-indol-3-yl)ethyl)acetamide inhibits Ralstonia solanacearum, suggesting nitro-substituted acetamides could similarly disrupt microbial pathways .

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